BenchChemオンラインストアへようこそ!

4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine

Kinase inhibitor Drug discovery ATP-competitive inhibitor

Select this fused bicyclic cyclopenta[d]pyrimidine building block to embed metabolic stability and kinase selectivity directly into your lead design. The 4-cyclopropylmethoxy substituent delivers superior microsomal stability over unbranched alkoxy analogs, while the low‑MW (190.25 Da) scaffold supports efficient parallel library synthesis and fragment‑based NMR screening. Proven as the pharmacophoric core of clinical pan‑Akt inhibitors (e.g., ipatasertib), this intermediate reduces late‑stage ADME optimization, saving time and cost in ATP‑competitive kinase programs targeting Akt, PKA, PKG, or PKC isoforms.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 2197877-53-3
Cat. No. B2954240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
CAS2197877-53-3
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESC1CC2=C(C1)N=CN=C2OCC3CC3
InChIInChI=1S/C11H14N2O/c1-2-9-10(3-1)12-7-13-11(9)14-6-8-4-5-8/h7-8H,1-6H2
InChIKeyKJQARTSKMPPRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine: Core Scaffold Identity and Pharmacophore Relevance


4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 2197877-53-3) is a fused bicyclic heterocycle belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine class, a scaffold that has been clinically validated as the pharmacophoric core of ATP-competitive kinase inhibitors, most notably the pan-Akt inhibitor ipatasertib (GDC-0068) [1]. The compound incorporates a cyclopropylmethoxy substituent at the 4-position of the pyrimidine ring, a moiety distinct from the simple methoxy or hydroxyl groups commonly employed in early-generation analogs of this series [2]. With a molecular formula of C11H14N2O and a molecular weight of 190.246 g/mol, it serves as a compact, functionally dense intermediate for the construction of more elaborate kinase-targeted libraries.

Why 4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine Cannot Be Replaced by a Generic Cyclopenta[d]pyrimidine Analog


The cyclopenta[d]pyrimidine scaffold class contains extensive structural diversity, and substitution at the 4-position is a critical determinant of kinase selectivity, potency, and ADME properties [1]. Simply interchanging 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine with a 4-methoxy, 4-chloro, or 4-hydroxy analog—even within the same fused ring system—introduces significant shifts in lipophilicity (ΔlogP), steric bulk, and metabolic vulnerability that propagate through subsequent synthetic steps, often fundamentally altering the selectivity profile of the final inhibitor [2]. The cyclopropylmethoxy group is specifically documented in medicinal chemistry as a motif that enhances metabolic stability relative to unbranched alkoxy chains while preserving a compact spatial footprint, a balance that generic alkoxy substituents fail to replicate [3]. Below, we detail the quantifiable dimensions of this differentiation.

4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine: Quantitative Differentiation Evidence vs. Closest Analogs


Scaffold Validation: Clinical-Stage Pharmacophore vs. Non-Validated Heterocyclic Cores

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core of the target compound is the identical scaffold present in ipatasertib (GDC-0068), an ATP-competitive pan-Akt inhibitor that achieved clinical evaluation across multiple solid tumor indications [1]. In biochemical assays, GDC-0068 inhibits Akt1, Akt2, and Akt3 with IC50 values of 5 nM, 18 nM, and 8 nM, respectively, while demonstrating >100-fold selectivity against the closely related PKA kinase family [1]. The target compound retains the identical fused bicyclic architecture, distinguishing it from non-validated pyrimidine cores that lack this clinical-stage precedent for target engagement and kinome selectivity.

Kinase inhibitor Drug discovery ATP-competitive inhibitor

Cyclopropylmethoxy vs. Methoxy Substitution: Metabolic Stability and Lipophilicity Differential

The cyclopropylmethoxy group at the 4-position is a documented strategy to improve metabolic stability relative to a simple methoxy substituent [1]. In general medicinal chemistry SAR, replacement of a methoxy (-OCH3) with a cyclopropylmethoxy (-OCH2-cPr) group increases calculated logP by approximately 0.8–1.2 log units while introducing steric shielding at the α-methylene position, which impedes oxidative O-dealkylation by CYP450 enzymes [1]. In contrast, the 4-methoxy analog (e.g., 2-chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine, CAS 81532-47-0) is susceptible to rapid O-demethylation, a major clearance pathway. The cyclopropyl ring also presents a unique sp³-rich, low-torsion-angle surface for target binding not achievable with linear alkoxy chains.

Metabolic stability CYP450 oxidation Lipophilicity

Conformational Rigidity: Fused Cyclopentane vs. Monocyclic Pyrimidine Ring Systems

The fused cyclopentane ring in the target compound restricts the conformational freedom of the pyrimidine ring, enforcing a defined three-dimensional geometry that is absent in monocyclic 4-(cyclopropylmethoxy)pyrimidine (CAS 1245644-83-0) [1]. X-ray crystallographic studies of GDC-0068 bound to Akt1 demonstrate that the cyclopentane ring occupies a specific hydrophobic pocket within the ATP-binding site, contributing to the >100-fold selectivity over PKA [1]. Monocyclic analogs lack this conformational anchor and exhibit a higher entropic penalty upon binding, resulting in diminished selectivity across the AGC kinase family.

Conformational constraint Kinase selectivity Entropic benefit

Absence of C2-Chloro Substituent: Synthetic Flexibility Advantage vs. 2-Chloro-4-alkoxy Analogs

Unlike the commonly procured 2-chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 81532-47-0), the target compound lacks a chlorine atom at the C2 position . This structural feature is synthetically significant: the 2-chloro substituent in the comparator mandates a separate dechlorination or functionalization step if C2-substitution is not desired in the final target, and the chlorine can interfere with palladium-catalyzed cross-coupling reactions commonly employed at other positions of the scaffold. The target compound's C2-H (unsubstituted) status offers a neutral starting point, maximizing downstream synthetic optionality.

Cross-coupling Building block versatility Synthetic chemistry

High-Value Application Scenarios for 4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine in Drug Discovery


Kinase Inhibitor Library Design Targeting the PI3K-Akt-mTOR Axis

Deploy the target compound as a core building block in parallel library synthesis to generate ATP-competitive kinase inhibitor candidates targeting Akt, PKA, PKG, or PKC isoforms. The scaffold's clinical precedent in ipatasertib (GDC-0068) [1] provides confidence that the core geometry can achieve high kinome selectivity when appropriately elaborated. The cyclopropylmethoxy group supplies a metabolic stability advantage [2] that is embedded from the first synthetic step, reducing the need for late-stage property optimization.

Fragment-Based Drug Discovery (FBDD) Programs with ¹⁹F or ¹³C NMR Screening Capability

Use the target compound as a low-molecular-weight (190.25 Da) fragment for NMR-based screening against kinase targets. The cyclopropane ring provides unique ¹H NMR chemical shift signatures (δ 0.2–0.8 ppm for cyclopropyl CH2; δ 3.8–4.0 ppm for O-CH2-cPr) that are well-resolved from aromatic regions, facilitating unambiguous detection of protein–ligand interactions in STD or WaterLOGSY experiments.

Scaffold-Hopping from Monocyclic Pyrimidine Hit Series

When monocyclic pyrimidine hits exhibit potency but poor kinome selectivity, the target compound offers a direct scaffold-hop to the conformationally constrained cyclopenta[d]pyrimidine system without altering the 4-position cyclopropylmethoxy substituent. This preserves the established SAR at the 4-position while introducing the entropic benefit and selectivity enhancement documented for fused bicyclic systems in Akt inhibitor programs [1].

Chemical Probe Development for Target Engagement Studies

The target compound's C2-H position provides a convenient handle for late-stage functionalization (e.g., halogenation, borylation) to install reporter tags (biotin, fluorophores) or photoaffinity labels without disturbing the pharmacophoric 4-cyclopropylmethoxy group. This enables the construction of chemical probes for cellular target engagement and chemoproteomics studies, leveraging the scaffold's validated kinase-binding properties [1].

Quote Request

Request a Quote for 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.